molecular formula C12H9IO B13929152 4-(4-Iodo)phenylphenol CAS No. 21849-90-1

4-(4-Iodo)phenylphenol

Cat. No.: B13929152
CAS No.: 21849-90-1
M. Wt: 296.10 g/mol
InChI Key: QWTHORYCNGFHMT-UHFFFAOYSA-N
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Description

4-(4-Iodo)phenylphenol is an aromatic organic compound that belongs to the class of phenols. It is characterized by the presence of an iodine atom attached to the para position of the phenyl ring, which is further connected to another phenyl ring. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Iodo)phenylphenol can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as ethanol or water, with potassium carbonate as a base . Another method involves the diazotization of 4-aminophenol followed by iodination .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo)phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted phenylphenols.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

4-(4-Iodo)phenylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo)phenylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atom can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodo)phenylphenol is unique due to the presence of both the iodine atom and the additional phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the phenyl ring provides additional sites for functionalization and interaction with other molecules .

Properties

CAS No.

21849-90-1

Molecular Formula

C12H9IO

Molecular Weight

296.10 g/mol

IUPAC Name

2-(4-iodophenyl)phenol

InChI

InChI=1S/C12H9IO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H

InChI Key

QWTHORYCNGFHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)I)O

Origin of Product

United States

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